14,15-Epoxysclareol
CAS No.:
Cat. No.: VC18926911
Molecular Formula: C20H36O3
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36O3 |
|---|---|
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | (1R,2R,4aS,8aS)-1-[(3S)-3-hydroxy-3-(oxiran-2-yl)butyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
| Standard InChI | InChI=1S/C20H36O3/c1-17(2)9-6-10-18(3)14(17)7-11-19(4,21)15(18)8-12-20(5,22)16-13-23-16/h14-16,21-22H,6-13H2,1-5H3/t14-,15+,16?,18-,19+,20-/m0/s1 |
| Standard InChI Key | SSSOHKBYCPCHHD-FMSLRJNNSA-N |
| Isomeric SMILES | C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@@](C)(C3CO3)O)(C)O)(C)C |
| Canonical SMILES | CC1(CCCC2(C1CCC(C2CCC(C)(C3CO3)O)(C)O)C)C |
Introduction
Chemical Identity and Structural Features
14,15-Epoxysclareol (C₂₀H₃₆O₃) has a molecular weight of 324.5 g/mol and a polycyclic framework typical of labdane diterpenoids . Its IUPAC name is (4xi)-4,5-anhydro-1,2-dideoxy-1-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl]-3-C-methyl-D-glycero-pentitol . Key structural features include:
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A tetracyclic core with fused rings.
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An epoxy bridge between C14 and C15.
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Hydroxyl and methyl groups contributing to its stereochemical complexity.
Table 1: Basic Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₆O₃ |
| Molecular Weight | 324.5 g/mol |
| Melting Point | 130–132°C |
| CAS Registry Number | 88395-47-5 |
| Solubility | Lipophilic (soluble in chloroform, ethyl acetate) |
Synthetic Methodologies
14,15-Epoxysclareol is synthesized via epoxidation of sclareol, a readily available diterpene alcohol. Three optimized methods are documented in patent literature :
Catalytic Epoxidation with Hydrogen Peroxide
The most efficient route involves phosphotungstic acid (H₃PW₁₂O₄₀) as a catalyst and 30% aqueous H₂O₂ as the oxidizing agent:
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Procedure: Sclareol is dissolved in 1,2-dichloroethane, followed by addition of H₃PW₁₂O₄₀, cetylpyridinium chloride, and H₂O₂ at pH ≈ 2.0 .
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Conditions: 70°C, 12 hours.
Alternative Solvent Systems
Varying solvents and catalysts impact reaction efficiency:
| Method | Solvent | Catalyst | Yield | Melting Point |
|---|---|---|---|---|
| Chloroform | Sodium tungstate, NaH₂PO₄ | 87.8% | 130–132°C | |
| Ethyl acetate | Hexadecylphosphotungstate | 93.2% | 130–132°C |
Key Observations:
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Polar aprotic solvents (e.g., ethyl acetate) enhance epoxidation rates .
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Phase-transfer catalysts (e.g., cetylpyridinium chloride) improve interfacial reactivity .
Analytical Characterization
Mass Spectrometry
LC-ESI-QQQ analysis of the sodium adduct ([M+Na]⁺, m/z 347.3) reveals a fragmentation pattern dominated by neutral losses of H₂O and CO :
Table 2: Major MS/MS Peaks (CID@10.0 eV)
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 347.3 | 100 | [M+Na]⁺ |
| 329.2 | 95 | [M+Na–H₂O]⁺ |
| 301.1 | 66 | [M+Na–CO–H₂O]⁺ |
Nuclear Magnetic Resonance (NMR)
While detailed NMR data are scarce in open literature, patents report characteristic signals:
Bioactivity and Applications
Industrial Applications
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Perfumery: Sclareol derivatives are used in fragrances for their amber-like odor .
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Pharmaceutical Intermediates: The epoxy group enables further functionalization for drug discovery .
Future Directions
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